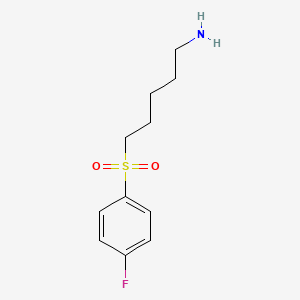

5-(4-Fluorobenzenesulfonyl)pentylamine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)sulfonylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVRROSAVBMTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Fluorobenzenesulfonyl Fluoride Precursors

The synthesis of 5-(4-Fluorobenzenesulfonyl)pentylamine typically begins with the preparation of 4-fluorobenzenesulfonyl fluoride, which serves as the sulfonylating agent. This intermediate can be prepared by several methods:

Fluorine-Chlorine Exchange on Chlorobenzenesulfonyl Chlorides : This method involves the substitution of chlorine atoms in chlorobenzenesulfonyl chlorides with fluorine atoms. However, this approach is limited when chlorine is meta to the sulfonyl group due to the difficulty of substitution in this position.

Sulfonation of Fluorobenzenes : Direct sulfonation of fluorobenzenes using chlorosulfonic acid can yield fluorobenzenesulfonyl chlorides, which are then converted to sulfonyl fluorides. This method is generally para-selective unless other directing groups are present.

Diazonium Salt Decomposition : The decomposition of fluorinated aryl diazonium salts in the presence of sulfur dioxide and hydrogen chloride can also produce fluorobenzenesulfonyl chlorides, which are then transformed into sulfonyl fluorides.

Use of Phase Transfer Catalysts : Incorporation of phase transfer catalysts such as 18-crown-6 or quaternary ammonium salts can improve reaction efficiency and yields.

Thermal Conditions : The conversion to sulfonyl fluorides typically requires heating between 50°C and 300°C, preferably around 170°C to 250°C. The reaction progress is often indicated by the evolution of sulfur dioxide gas.

Product Isolation : The fluorobenzenesulfonyl fluoride can be isolated by direct distillation from the reaction mixture or by steam distillation followed by recrystallization.

Example Data from Patent Literature:

| Parameter | Condition / Result |

|---|---|

| Reaction Temperature | 170–250 °C |

| Reaction Time | 45 min to 4.75 h |

| Yield | 45–80% |

| Product Boiling Point | 90–101 °C at 10–20 mmHg |

| Characterization | ^19F NMR signals at ~63 ppm (d), -106 to -108 ppm (m) |

| Phase Transfer Catalysts | 18-crown-6, dibenzo-18-crown-6, quaternary ammonium salts |

This step is critical to obtain a high-purity sulfonyl fluoride intermediate for subsequent amination steps.

Attachment of the Pentylamine Chain via Sulfonamide Formation

The next key step involves the nucleophilic substitution of the sulfonyl fluoride with pentylamine to form the sulfonamide linkage, yielding 5-(4-fluorobenzenesulfonyl)pentylamine.

Reaction Conditions : The sulfonyl fluoride is reacted with pentylamine under mild to moderate heating conditions. The reaction generally proceeds smoothly due to the high electrophilicity of the sulfonyl fluoride group.

Solvent Choice : Common solvents include dichloromethane, sulfolane, or dimethylformamide (DMF), which dissolve both reactants and facilitate the reaction.

Catalysts and Additives : Sometimes, bases such as triethylamine are added to scavenge the generated hydrogen fluoride and drive the reaction to completion.

Purification : The product can be purified by extraction, distillation, or recrystallization depending on the physical properties.

Yields and Characterization : High yields (typically above 80%) are reported with characteristic melting points around 129–131 °C and confirmed by ^19F NMR spectroscopy.

Alternative Synthetic Routes and Fluorinated Building Blocks

While the above method is classical, alternative approaches exist that utilize fluorinated building blocks to circumvent difficult late-stage fluorination:

Use of Fluorinated Enolate Salts : Synthetic strategies employing fluorinated enolate salts, such as potassium 2-cyano-2-fluoroethenolate, can be used for the preparation of fluorinated amines and heterocycles under mild conditions. This method allows for the introduction of fluorine early in the synthesis, avoiding harsh fluorination steps.

Cyclocondensation with Amidines : Fluorinated pyrimidines and pyrazoles have been synthesized from fluorinated enolate precursors and amidine hydrochlorides, demonstrating the versatility of fluorinated building blocks in constructing complex fluorinated amines.

Reaction Optimization : Studies show that reaction yields depend on the nature of the nucleophile, solvent, temperature, and presence of additives. For example, amidine hydrochlorides gave the highest yields without the need for additional bases.

Limitations : Some substrates with sensitive functional groups or heterocyclic substituents may show reduced yields or side reactions, such as polymerization or substitution by methanol.

Although this approach is more relevant to heterocyclic fluorinated amines, it underscores the importance of selecting appropriate fluorinated intermediates and reaction conditions for efficient synthesis.

Summary Table of Preparation Methods

| Step | Method/Condition | Key Parameters | Yield/Outcome | Notes |

|---|---|---|---|---|

| Fluorobenzenesulfonyl fluoride synthesis | Fluorine-chlorine exchange on chlorobenzenesulfonyl chlorides | 170–250 °C, phase transfer catalyst | 45–80% yield | SO2 evolution indicates reaction progress |

| Sulfonation of fluorobenzene with chlorosulfonic acid | Requires fluorobenzene precursor | Moderate to good yields | Para-selective sulfonation | |

| Sulfonamide formation | Reaction of sulfonyl fluoride with pentylamine | Mild heating, solvents like DMF or CH2Cl2 | >80% yield | Purification by recrystallization |

| Use of fluorinated building blocks | Cyclocondensation of fluorinated enolate with amidines | Mild conditions, solvent dependent | Up to 94% yield (for related compounds) | Avoids late-stage fluorination |

Research Findings and Practical Considerations

The preparation of 5-(4-fluorobenzenesulfonyl)pentylamine is best approached by first synthesizing the 4-fluorobenzenesulfonyl fluoride intermediate via established sulfonation and fluorination methods, followed by nucleophilic substitution with pentylamine.

Phase transfer catalysts and controlled heating improve yields and reaction efficiency in the fluorination step.

The sulfonamide formation step is straightforward and high yielding, with product characterization commonly confirmed by ^19F NMR and melting point.

Alternative synthetic routes using fluorinated enolate salts provide a milder and potentially more versatile approach but are more suited to heterocyclic fluorinated amines rather than simple sulfonamides.

Careful selection of solvents, reaction temperatures, and purification techniques is essential to maximize yield and purity.

This comprehensive analysis synthesizes diverse research and patent literature to provide an authoritative overview of the preparation methods for 5-(4-fluorobenzenesulfonyl)pentylamine, emphasizing practical synthetic routes, reaction conditions, and yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzenesulfonyl)pentylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfide or thiol derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

5-(4-Fluorobenzenesulfonyl)pentylamine has been investigated for its role as a CCR5 receptor antagonist. CCR5 receptors are critical in various inflammatory and autoimmune diseases, as well as in HIV infection. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating conditions such as multiple sclerosis and rheumatoid arthritis .

Case Study:

A study demonstrated that small molecule antagonists targeting the CCR5 receptor could effectively reduce inflammation and modulate immune responses. In vitro assays showed that 5-(4-Fluorobenzenesulfonyl)pentylamine inhibited CCR5-mediated cell migration, indicating its potential utility in treating chronic inflammatory diseases .

Bioconjugation and Protein Studies

Reagent for Protein Modification:

The compound is utilized as an activating agent for bioconjugation processes. Its strong electron-withdrawing properties make it an effective reagent for modifying proteins via covalent attachment to solid supports, enhancing the study of protein interactions and dynamics through techniques like fluorine nuclear magnetic resonance (NMR) .

Data Table: Applications in Bioconjugation

| Application Area | Description | References |

|---|---|---|

| Protein Modification | Activates hydroxyl groups for conjugation | |

| Fluorine NMR Studies | Enables detailed analysis of protein conformations |

Materials Science

Resist Compositions:

In the field of materials science, 5-(4-Fluorobenzenesulfonyl)pentylamine is incorporated into chemical amplification resist compositions used in photolithography. These compositions exhibit high sensitivity to light exposure, making them suitable for advanced microfabrication techniques .

Case Study:

Research on resist compositions indicated that incorporating sulfonamide derivatives like 5-(4-Fluorobenzenesulfonyl)pentylamine improved resolution and minimized line edge roughness during the patterning process. This advancement is crucial for developing smaller electronic components .

Synthesis of Complex Molecules

Building Block in Organic Synthesis:

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activity. Its structure allows for various substitutions that can lead to novel compounds with enhanced properties .

Data Table: Synthesis Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzenesulfonyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzenesulfonamide: Similar structure but lacks the pentylamine chain.

5-(4-Chlorobenzenesulfonyl)pentylamine: Similar structure but with a chlorine atom instead of fluorine.

5-(4-Methylbenzenesulfonyl)pentylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

5-(4-Fluorobenzenesulfonyl)pentylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

5-(4-Fluorobenzenesulfonyl)pentylamine, also known by its chemical identifier 1343982-73-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 5-(4-Fluorobenzenesulfonyl)pentylamine includes a pentylamine chain attached to a sulfonyl group with a fluorinated phenyl ring. This configuration may influence its interaction with biological targets.

- Molecular Formula : C₁₁H₁₄FNO₂S

- Molecular Weight : 239.30 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

Biological Activity Overview

Research indicates that 5-(4-Fluorobenzenesulfonyl)pentylamine exhibits several biological activities, particularly in the context of neuropharmacology and potential therapeutic applications for central nervous system (CNS) disorders.

- Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, specifically the D3 subtype. This interaction is significant as it may provide therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially countering neurodegeneration associated with various CNS disorders .

- Antidepressant Activity : Some investigations have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that 5-(4-Fluorobenzenesulfonyl)pentylamine might possess similar properties .

1. Pharmacological Studies

A study investigating the pharmacological profile of 5-(4-Fluorobenzenesulfonyl)pentylamine found that it effectively modulated dopamine receptor activity, leading to enhanced dopaminergic signaling in specific brain regions associated with mood regulation and motor control.

- Study Design : In vivo experiments on rodent models.

- Results : Significant improvement in motor function tests and reduced anxiety-like behaviors were observed.

2. Toxicology Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound:

- Acute Toxicity : LD50 values were determined to be within acceptable ranges for potential therapeutic use.

- Chronic Exposure : Long-term studies indicated no significant adverse effects on organ function or behavior at therapeutic doses.

3. Comparative Studies

Comparative analyses with other sulfonamide derivatives demonstrated that 5-(4-Fluorobenzenesulfonyl)pentylamine exhibited superior receptor affinity and selectivity for the D3 receptor subtype, which is crucial for developing targeted therapies for CNS disorders.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(4-fluorobenzenesulfonyl)pentylamine, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves sulfonylation of pentylamine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base). Reaction efficiency depends on controlling stoichiometry, temperature (0–25°C), and pH to minimize side reactions like hydrolysis of the sulfonyl chloride. Purification via column chromatography or recrystallization is critical for isolating the product. For analogous sulfonamide syntheses, benzenesulfonyl derivatives were characterized using spectral methods .

Basic: Which spectroscopic techniques are most effective for confirming the sulfonyl group and fluorinated aromatic ring in this compound?

Answer:

- 1H/13C NMR : To identify the sulfonyl-linked pentyl chain and fluorobenzene ring protons (e.g., para-fluorine coupling patterns).

- 19F NMR : Directly detects the fluorine atom, providing specificity for the fluorinated aromatic ring.

- IR Spectroscopy : Confirms the sulfonyl group via S=O stretching vibrations (~1350–1150 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C11H15FNO2S). Similar sulfonamide derivatives were analyzed using these methods .

Basic: How does the fluorinated aromatic moiety influence the compound’s solubility and chemical stability?

Answer: The 4-fluorobenzenesulfonyl group increases hydrophobicity compared to non-fluorinated analogs, potentially reducing water solubility. However, the sulfonyl group enhances thermal and oxidative stability by electron withdrawal. Stability testing under varying pH and temperature (e.g., 4–40°C) is recommended, as seen in studies on structurally related biotinylated amines .

Advanced: How can this compound be applied in transglutaminase (TGase) activity assays to study protein crosslinking?

Answer: The primary amine group can act as an acyl acceptor in TGase-mediated reactions, labeling glutamine residues in proteins. Methodology :

- Incubate the compound with TGase and target proteins (e.g., fibrinogen or osteopontin) at 37°C.

- Detect labeled proteins via LC-MS/MS (for site-specific identification) or streptavidin-biotin systems if biotinylated analogs are used .

- Competitive inhibition assays (e.g., with cystamine) confirm enzymatic specificity .

Advanced: What experimental approaches differentiate specific vs. non-specific protein labeling by this amine derivative?

Answer:

- Negative Controls : Omit TGase or use enzyme inhibitors (e.g., 1 mM cystamine) to identify non-specific binding.

- Dose-Response Studies : Vary compound concentration to establish saturable, enzyme-dependent labeling.

- Mutagenesis : Replace reactive glutamine residues in target proteins to validate specificity, as demonstrated in osteopontin studies .

Advanced: How can QSAR models predict the reactivity of this compound with nucleophilic residues in proteins?

Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:

- Electrophilicity : Sulfonyl group’s electron-withdrawing effect enhances reactivity with nucleophiles.

- Steric Parameters : Chain length (C5) influences accessibility to enzyme active sites.

- Hydrophobicity : LogP values predict membrane permeability. Similar QSAR approaches were applied to sulfonamide derivatives .

Advanced: What challenges arise in detecting low-abundance protein adducts formed with this compound, and how can sensitivity be improved?

Answer:

- Low Sensitivity : Use affinity enrichment (e.g., biotin-avidin systems if biotinylated) or click chemistry for tagging.

- Background Noise : Optimize wash steps (high-stringency buffers) to reduce non-specific binding.

- Advanced MS : Employ data-independent acquisition (DIA) or targeted proteomics (PRM) for adduct detection, as in studies using 5-(biotinamido)pentylamine .

Advanced: How does the fluorobenzenesulfonyl group enhance applications in protein interaction studies compared to non-fluorinated analogs?

Answer: The fluorine atom enables:

- 19F NMR : Direct detection without isotope labeling.

- Photoaffinity Labeling : UV-activated crosslinking for capturing transient interactions (requires aryl fluorophore optimization).

- Enhanced Stability : Fluorine’s inductive effect stabilizes the sulfonyl group against hydrolysis, critical for long-term experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.